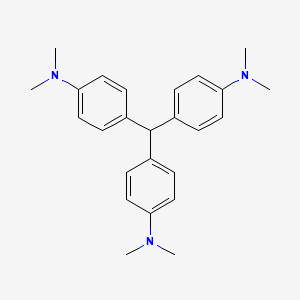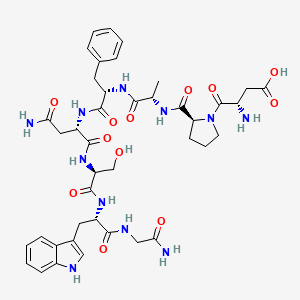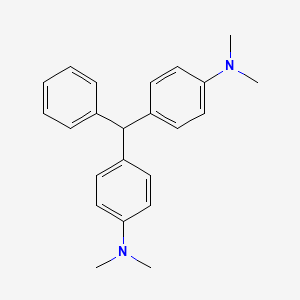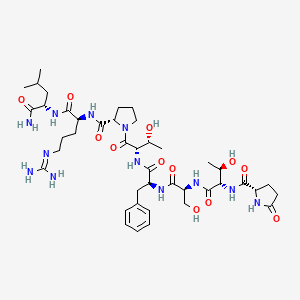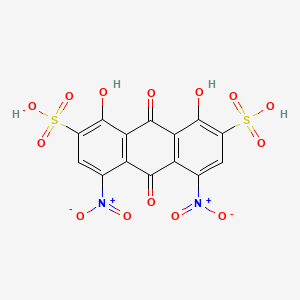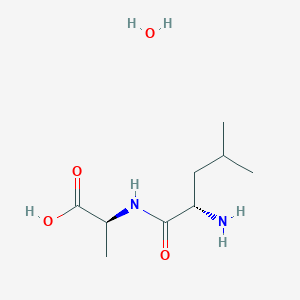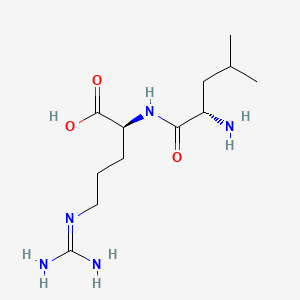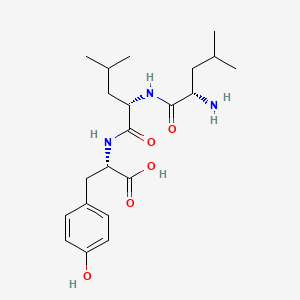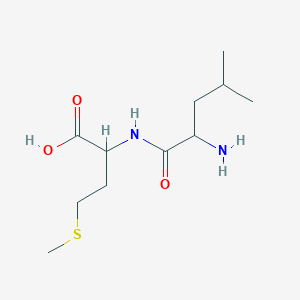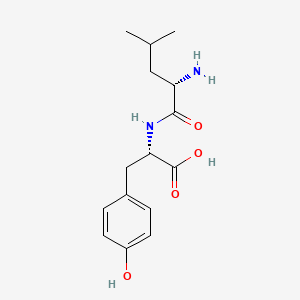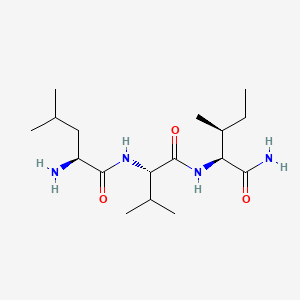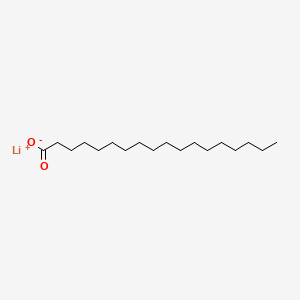
硬脂酸锂
描述
Lithium stearate is a chemical compound with the formula LiO2C(CH2)16CH3 . It is formally classified as a soap (a salt of a fatty acid) . It is a white soft solid, prepared by the reaction of lithium hydroxide and stearic acid . It is used as a thickener and gelling agent to prepare oils into lubricating greases . It is the active component of lithium grease .
Synthesis Analysis
Lithium stearate is prepared by the reaction of lithium hydroxide and stearic acid . Under an inert atmosphere, the stearates decompose into the oxalate prior to the formation of the carbonate .Molecular Structure Analysis
The chemical formula of Lithium stearate is C18H35LiO2 . The molecular weight is 290.42 g·mol−1 .Chemical Reactions Analysis
Under an inert atmosphere, the stearates decompose into the oxalate prior to the formation of the carbonate . For the related greases, oil degradation-volatilization shows a discontinuity under ambient conditions, because of oxidation and carboxylic acid formation .Physical And Chemical Properties Analysis
Lithium stearate is a white soft solid . It has a molar mass of 290.42 g·mol−1 . It is slowly soluble in cold water, and readily soluble in hot water, alcohol, ether, chloroform, and carbon disulfide .科学研究应用
储能和电池
可充电电池的锂金属负极: 硬脂酸锂在锂金属电池中具有重要意义,在稳定锂金属负极方面发挥着至关重要的作用。锂金属具有高理论容量和低电化学电位,是可充电电池的理想选择。研究重点是克服枝晶生长等挑战,提高库伦效率,这对于锂空气、锂硫和具有插层化合物正极的锂金属电池等下一代储能系统至关重要 (Wu Xu 等人,2014).
高负载和高能量锂硫电池: 硬脂酸锂的应用也在锂硫 (Li-S) 电池中得到探索,以解决其局限性,例如在高硫负载下的寿命短和硫利用率低。分层设计和界面反应控制方面的创新旨在推动锂硫电池向商业化方向发展,重点是实现高硫负载 (Hong‐Jie Peng 等人,2017).
材料科学与工程
锂硫电池的隔膜技术: 对锂硫电池效率和安全性的研究促进了不可燃和耐热隔膜的发展。这些隔膜抑制多硫化物溶解,解决了安全问题并提高了电池寿命和性能。对这些先进材料(包括它们与硬脂酸锂的相互作用)的研究对于开发稳定和安全的锂硫电池至关重要 (Tianyu Lei 等人,2018).
作用机制
Target of Action
Lithium stearate, with the formula LiO2C(CH2)16CH3, is formally classified as a soap, which is a salt of a fatty acid . It doesn’t have a specific biological target as it’s primarily used in industrial applications, such as a component of lithium greases and release agents .
Mode of Action
It’s known that lithium ions can compete with other cations like sodium and magnesium for macromolecular sites . This competition can modulate the biochemical phenotype .
Biochemical Pathways
Lithium stearate doesn’t participate in specific biochemical pathways due to its nature as a soap. For instance, lithium can inhibit enzymes that have magnesium as a co-factor . It can also alter neurotransmission by modulating the activity of neurotransmitters and second messenger systems .
Result of Action
For instance, lithium can decrease presynaptic dopamine activity and inactivate postsynaptic G protein, which reduces excitatory neurotransmission in the brain .
Action Environment
The action environment of lithium stearate is typically in industrial settings where it’s used as a component of lithium greases and release agents . The efficacy and stability of lithium stearate can be influenced by various environmental factors such as temperature and humidity.
安全和危害
Lithium stearate may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . It may cause irritation of skin and eyes. If swallowed, it can cause irritation of mouth, throat, or stomach as well as nausea, vomiting .
未来方向
While there isn’t specific information available on the future directions of Lithium stearate, it is known that lithium-based materials are of significant interest in the field of battery technology . The demand for lithium hydroxide in the production of modern storage batteries is growing substantially .
属性
IUPAC Name |
lithium;octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPXWXLYXNVULB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029666 | |
| Record name | Lithium octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Water or Solvent Wet Solid, White powder with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Octadecanoic acid, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium stearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14753 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium stearate | |
CAS RN |
4485-12-5, 66071-82-7 | |
| Record name | Lithium octadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004485125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fatty acids, tallow, hydrogenated, lithium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P31MC94P70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does lithium stearate function as a lubricant?
A1: Lithium stearate acts as a lubricant due to its ability to form a thin, adherent film between moving surfaces, reducing friction and wear. [] This film is created through a combination of physical adsorption and chemical interactions between the lithium stearate molecules and the surfaces.
Q2: How does the addition of lithium stearate affect the stability of suspensions?
A2: While lithium stearate is often used to stabilize dispersions, its effect on suspension stability can be complex. In n-heptane suspensions, low concentrations of lithium stearate actually promote gelation, increasing viscosity. The addition of n-alcohols further influences this behavior, initially decreasing and then, in some cases, increasing the subsidence rate depending on alcohol concentration and adsorption. []
Q3: What is the molecular formula and weight of lithium stearate?
A3: The molecular formula of lithium stearate is C18H35LiO2. Its molecular weight is 290.42 g/mol.
Q4: What spectroscopic techniques are useful for characterizing lithium stearate?
A4: Several spectroscopic techniques can be employed for characterizing lithium stearate:
- Fourier-transform infrared (FTIR) spectroscopy: FTIR is helpful for identifying functional groups and characterizing the structure of lithium stearate. [, , ]
- Nuclear magnetic resonance (NMR) spectroscopy: NMR, particularly saturation narrowed NMR, can be used to study phase transitions in solid lithium stearate. []
- Raman spectroscopy: Raman spectroscopy provides complementary information to FTIR regarding molecular vibrations and structure. []
Q5: How does lithium stearate perform as a lubricant additive in different temperature conditions?
A5: Lithium stearate-based greases exhibit temperature-dependent flow properties. Increasing temperature generally reduces flow resistance and influences the rate of change of shearing stress. These properties are also affected by the concentration of lithium stearate in the grease. []
Q6: Can lithium stearate be used with stainless steel powders in powder metallurgy?
A6: Lithium stearate is commonly used as a lubricant in stainless steel powder metallurgy, but it often results in high apparent densities but low green strengths. [] New lubricant systems, such as Intralube F, have shown superior performance compared to lithium stearate in terms of both apparent density and green strength. []
Q7: Does lithium stearate exhibit any catalytic activity?
A7: Yes, lithium stearate can act as a catalyst in transesterification reactions. For example, it catalyzes the cross-linking of commercial bisphenol A polycarbonate with novel polycyclic carbonates. []
Q8: How does the cation in stearate salts influence silver stearate formation?
A8: The cation significantly impacts the reaction kinetics and morphology of silver stearate crystals formed. Unlike sodium stearate, which forms micelles, lithium stearate forms vesicles when reacting with silver nitrate. These vesicles alter the nucleation and self-assembly of silver stearate, leading to smaller crystal sizes. Additionally, complete conversion of lithium stearate to silver stearate is hindered by the presence of residual lithium stearate. []
Q9: What factors can impact the water resistance of lithium stearate-thickened greases?
A9: The presence of surface-active impurities, such as sodium soaps and soaps of myristic and oleic acids, can compromise the water resistance of lithium stearate-based greases. These impurities lower surface tension, making the grease more susceptible to water absorption. []
Q10: How can the stability of lithium stearate dispersions in hydrocarbons be improved?
A10: The stability of lithium stearate dispersions in hydrocarbons can be influenced by the choice of hydrocarbon and the addition of additives. For example, using isoparaffinic oils instead of medicinal oil as the dispersion medium can result in lower thickening effects due to differences in soap solubility and swelling. []
Q11: How can the amount of lithium stearate in sebacate-base lubricants be determined?
A11: An accurate method involves treating the lubricant sample with hydrochloric acid followed by ethyl ether extraction to remove interfering compounds. The aqueous extract is then evaporated, and the remaining lithium content is measured using atomic absorption spectroscopy. []
Q12: What techniques can be used to study the morphology of lithium stearate and its derivatives?
A12: Microscopy techniques are valuable for studying the morphology of lithium stearate:
- Cryo-transmission electron microscopy (cryo-TEM): Cryo-TEM allows for high-resolution imaging of lithium stearate structures in their native, hydrated state. []
- Scanning electron microscopy (SEM): SEM provides detailed images of the surface morphology of lithium stearate particles and structures. [, , ]
- Light microscopy: Light microscopy can be used to visualize larger structures formed by lithium stearate, such as fibers in greases. []
Q13: What are the environmental implications of using lithium stearate-based greases?
A13: Conventional lithium stearate greases are often derived from petroleum-based oils, contributing to environmental concerns related to fossil fuel depletion and greenhouse gas emissions. []
Q14: Are there environmentally friendlier alternatives to conventional lithium stearate greases?
A14: Yes, research is exploring the use of renewable resources to create more sustainable greases. For example, waste frying vegetable oils combined with natural fiber additives like cellulose or lignin show potential as bio-based and biodegradable alternatives to traditional greases. []
Q15: How does the solubility of lithium stearate in oil relate to grease properties?
A15: The solubility of lithium stearate in oil is temperature-dependent and influences the formation of soap fibers during grease preparation. Different phase structures of the soap-oil system at various temperatures lead to variations in fiber size and shape, ultimately affecting the hardness and oil separation resistance of the final grease product. []
Q16: What alternatives to lithium stearate are being explored for use in powder metallurgy?
A16: Several alternatives to lithium stearate are being investigated as lubricants in powder metallurgy:
- EBS (ethylene bisstearamide): EBS is commonly used, offering high green strengths but often resulting in lower apparent densities compared to lithium stearate. []
- Intralube F: Intralube F is a newer lubricant system that has demonstrated superior performance in stainless steel powder metallurgy, achieving both high apparent densities and good flow rates. []
- Paraffin wax: Paraffin wax, both in solid and liquid forms, has shown promise as a lubricant in powder metallurgy, particularly for aluminum alloys, yielding high sintered densities and good microstructures. []
- Other lubricants: Zinc stearate, stearic acid, and other metal stearates are also used, each with its own advantages and disadvantages depending on the specific application and desired properties. [, ]
Q17: What are some examples of cross-disciplinary applications of lithium stearate?
A17: Lithium stearate finds applications across diverse fields, reflecting its versatile properties:
- Material science: Used as a lubricant and dispersing agent in various materials, including plastics, rubber, and coatings. [, , , ]
- Manufacturing: Employed in powder metallurgy to facilitate the compaction and sintering of metal powders. [, , , , ]
- Electronics: Investigated as an electron injection material in organic light-emitting diodes (OLEDs). []
- Environmental science: Research is exploring the use of bio-based and biodegradable alternatives to conventional lithium stearate greases to reduce environmental impact. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


